
Di-t-butylfluorosilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-butyl(fluoro)silane is an organosilicon compound characterized by the presence of two tert-butyl groups and a fluorine atom attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Di-tert-butyl(fluoro)silane can be synthesized through several methods. One common approach involves the reaction of di-tert-butylchlorosilane with a fluoride source, such as potassium fluoride, in an appropriate solvent like tetrahydrofuran. The reaction typically proceeds under mild conditions, yielding di-tert-butyl(fluoro)silane as the product.
Industrial Production Methods
Industrial production of di-tert-butyl(fluoro)silane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Di-tert-butyl(fluoro)silane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles, such as alkoxides or amines, under appropriate conditions.
Reduction Reactions: The silicon-fluorine bond can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of di-tert-butylsilane.
Oxidation Reactions: Oxidation of di-tert-butyl(fluoro)silane can yield silanols or siloxanes, depending on the oxidizing agent and reaction conditions.
Common Reagents and Conditions
Substitution: Potassium fluoride, tetrahydrofuran
Reduction: Lithium aluminum hydride, ether solvents
Oxidation: Hydrogen peroxide, acetic acid
Major Products Formed
Substitution: Di-tert-butyl(alkoxy)silane, di-tert-butyl(aminosilane)
Reduction: Di-tert-butylsilane
Oxidation: Di-tert-butylsilanol, di-tert-butylsiloxane
Applications De Recherche Scientifique
Di-tert-butyl(fluoro)silane has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of various organosilicon compounds, which are valuable intermediates in organic synthesis.
Materials Science: The compound is used in the preparation of silicon-based materials with unique properties, such as low dielectric constants and high thermal stability.
Biology and Medicine: Research is ongoing to explore the potential use of di-tert-butyl(fluoro)silane in drug delivery systems and as a component in biomedical devices.
Industry: It is employed in the production of specialty chemicals and advanced materials for electronics and coatings.
Mécanisme D'action
The mechanism of action of di-tert-butyl(fluoro)silane involves the interaction of the silicon atom with various molecular targets. The silicon-fluorine bond is highly polarized, making the silicon atom electrophilic and susceptible to nucleophilic attack. This property is exploited in various chemical reactions, where the silicon atom acts as a reactive center.
Comparaison Avec Des Composés Similaires
Similar Compounds
Di-tert-butylchlorosilane: Similar structure but with a chlorine atom instead of fluorine.
Di-tert-butylsilanol: Contains a hydroxyl group instead of fluorine.
Di-tert-butylsilane: Lacks the fluorine atom, making it less reactive.
Uniqueness
Di-tert-butyl(fluoro)silane is unique due to the presence of the fluorine atom, which imparts distinct reactivity and chemical properties. The silicon-fluorine bond is one of the strongest single bonds in chemistry, contributing to the compound’s stability and reactivity.
Propriétés
Formule moléculaire |
C8H18FSi |
|---|---|
Poids moléculaire |
161.31 g/mol |
InChI |
InChI=1S/C8H18FSi/c1-7(2,3)10(9)8(4,5)6/h1-6H3 |
Clé InChI |
MYVALNJBPKBVPH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C(C)(C)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


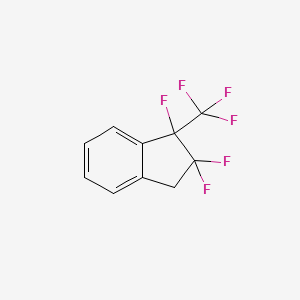

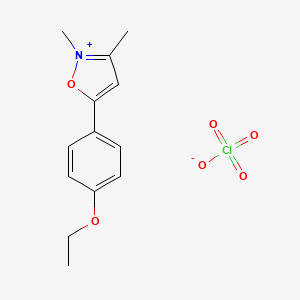
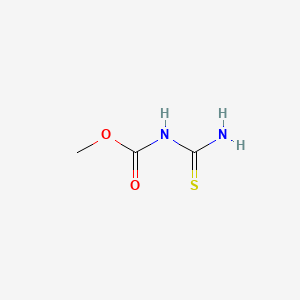
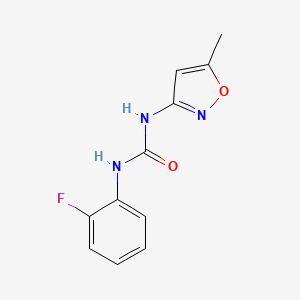
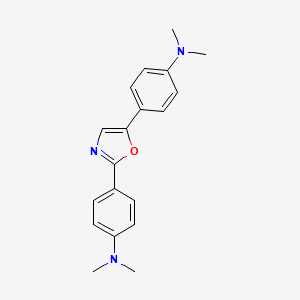
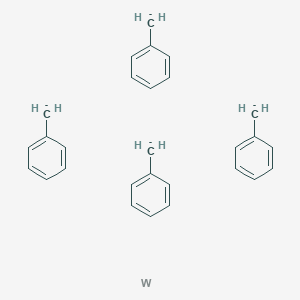
![N-[2-(4-Chlorophenoxy)phenyl]-1-fluoromethanesulfonamide](/img/structure/B14637059.png)
![2-Methyl-2-[(propoxymethyl)peroxy]propane](/img/structure/B14637070.png)
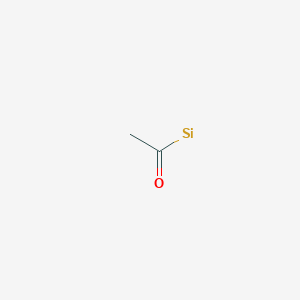
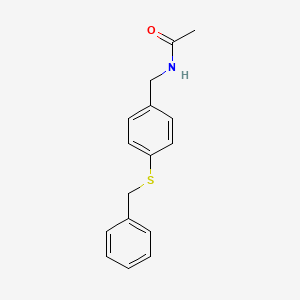
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[3-[(phenylmethyl)thio]propyl]-](/img/structure/B14637090.png)
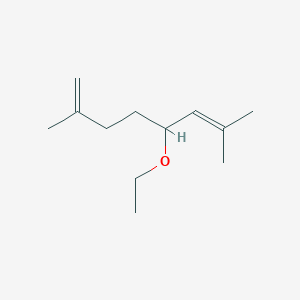
![6-nitro-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14637096.png)
